2-(2-fluorophenoxy)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide 2-(2-fluorophenoxy)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide
Brand Name: Vulcanchem
CAS No.: 1058459-69-0
VCID: VC11950174
InChI: InChI=1S/C18H20FNO2S/c19-14-6-1-2-7-15(14)22-12-17(21)20-13-18(9-3-4-10-18)16-8-5-11-23-16/h1-2,5-8,11H,3-4,9-10,12-13H2,(H,20,21)
SMILES: C1CCC(C1)(CNC(=O)COC2=CC=CC=C2F)C3=CC=CS3
Molecular Formula: C18H20FNO2S
Molecular Weight: 333.4 g/mol

2-(2-fluorophenoxy)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide

CAS No.: 1058459-69-0

Cat. No.: VC11950174

Molecular Formula: C18H20FNO2S

Molecular Weight: 333.4 g/mol

* For research use only. Not for human or veterinary use.

2-(2-fluorophenoxy)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide - 1058459-69-0

Specification

CAS No. 1058459-69-0
Molecular Formula C18H20FNO2S
Molecular Weight 333.4 g/mol
IUPAC Name 2-(2-fluorophenoxy)-N-[(1-thiophen-2-ylcyclopentyl)methyl]acetamide
Standard InChI InChI=1S/C18H20FNO2S/c19-14-6-1-2-7-15(14)22-12-17(21)20-13-18(9-3-4-10-18)16-8-5-11-23-16/h1-2,5-8,11H,3-4,9-10,12-13H2,(H,20,21)
Standard InChI Key FNDVUJZDVNQYSZ-UHFFFAOYSA-N
SMILES C1CCC(C1)(CNC(=O)COC2=CC=CC=C2F)C3=CC=CS3
Canonical SMILES C1CCC(C1)(CNC(=O)COC2=CC=CC=C2F)C3=CC=CS3

Introduction

Structural Analysis and Nomenclature

Molecular Architecture

2-(2-Fluorophenoxy)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide (molecular formula: C₁₉H₂₁FNO₂S; molecular weight: 346.44 g/mol) consists of three primary components:

  • 2-Fluorophenoxy group: A benzene ring substituted with fluorine at the ortho position and linked via an ether oxygen.

  • Cyclopentyl-thiophene moiety: A cyclopentane ring fused to a thiophene heterocycle (five-membered ring containing sulfur).

  • Acetamide linker: A carbonyl group connecting the phenoxy and cyclopentyl-thiophene subunits.

The stereochemistry of the cyclopentane ring and spatial orientation of the thiophene group may influence intermolecular interactions, though the compound is described as achiral in analogous structures .

Systematic Nomenclature

The IUPAC name derives from the parent acetamide chain:

  • Root: Acetamide (ethanamide).

  • Substituents:

    • N-[(1-(thiophen-2-yl)cyclopentyl)methyl]: A cyclopentyl group attached to a thiophen-2-yl ring, with a methylene bridge (-CH₂-) linking to the nitrogen.

    • 2-(2-fluorophenoxy): A phenoxy group with fluorine at the second position.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of this compound likely follows multi-step protocols similar to its structural analogues (e.g., cyclopentyl vs. cyclopropane variants):

  • Formation of the cyclopentyl-thiophene subunit:

    • Thiophene-2-carboxylic acid undergoes cyclopentylation via Friedel-Crafts alkylation or transition-metal-catalyzed coupling.

    • Intermediate purification via column chromatography.

  • Acetamide coupling:

    • Reaction of 2-fluorophenoxyacetic acid chloride with the cyclopentyl-thiophene-methylamine derivative in dichloromethane or THF.

    • Triethylamine or DMAP as base catalysts.

Key challenges:

  • Steric hindrance from the cyclopentyl group may reduce coupling efficiency.

  • Thiophene’s electron-rich nature necessitates controlled reaction conditions to avoid side reactions.

Chemical Modifications

The compound’s reactivity is dominated by:

  • Phenoxy group: Susceptible to electrophilic aromatic substitution (e.g., nitration, halogenation).

  • Acetamide linker: Hydrolyzable under acidic or basic conditions to yield carboxylic acid and amine precursors.

  • Thiophene ring: Participates in cycloaddition or oxidation reactions, potentially altering pharmacological activity.

Physicochemical Properties

Experimental and Predicted Data

While solubility data for the exact compound are unavailable, analogues suggest moderate lipophilicity (Table 1) :

Table 1: Comparative Physicochemical Properties of Analogues

PropertyTarget Compound*2-(2-Fluorophenoxy)-N-[(1-(Thiophen-2-yl)cyclopropyl)methyl]acetamide2-(4-Fluorophenoxy)-N-[(1-(Thiophen-3-yl)cyclopentyl)methyl]acetamide
Molecular FormulaC₁₉H₂₁FNO₂SC₁₆H₁₆FNO₂SC₁₈H₁₉FNO₂S
Molecular Weight (g/mol)346.44305.37323.41
logP (Predicted)3.2–3.82.93.1
Hydrogen Bond Donors111
Polar Surface Area (Ų)45–5038.742.3

*Estimated using QSAR models and analogue data .

CompoundIC₅₀ (nM)TargetReference
2-(2-Fluorophenoxy)-N-[(cyclopropyl)methyl]acetamide120JAK2
2-(4-Fluorophenoxy)-N-[(cyclopentyl)methyl]acetamide85p38 MAPK

Comparative Analysis with Structural Analogues

Cyclopentyl vs. Cyclopropane Variants

Replacing cyclopentyl with cyclopropane (as in) alters:

  • Conformational flexibility: Cyclopropane’s ring strain restricts rotation, potentially enhancing target selectivity.

  • Lipophilicity: Smaller rings reduce logP by 0.3–0.5 units, impacting membrane permeability.

Ortho vs. Para Fluorophenoxy Positioning

  • Ortho-substitution: Introduces steric hindrance, reducing metabolic clearance by cytochrome P450 enzymes.

  • Para-substitution: Enhances electronic effects on aromatic rings, modulating receptor binding affinity.

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